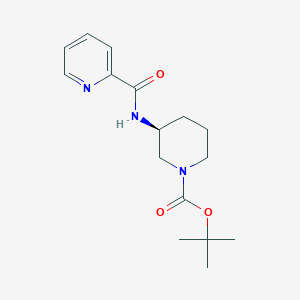

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate

Übersicht

Beschreibung

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocycles containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, a pyridine-2-carbonylamino group, and a carboxylate group attached to the piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate typically involves the following steps:

Formation of Piperidine Derivative: The piperidine ring is first synthesized or obtained from commercially available sources.

Introduction of the Pyridine-2-carbonylamino Group: This step involves the reaction of piperidine with pyridine-2-carboxylic acid or its derivatives under suitable conditions, often using coupling agents like carbodiimides (e.g., DCC, EDC).

Protection of the Amine Group: The amine group on the piperidine ring is protected using a tert-butyl carbamate (BOC) group to prevent unwanted side reactions.

Final Steps: The protected piperidine derivative is then purified and characterized to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the carbonyl group or other functional groups present in the molecule.

Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reactions: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

Oxidation Products: Piperidine-2-one derivatives.

Reduction Products: Piperidine-2-ol derivatives.

Substitution Products: Various substituted piperidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of piperidine, including (S)-tert-butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate, exhibit promising anticancer properties. For instance, compounds with similar piperidine structures have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that modifications in the piperidine ring can enhance the selectivity and potency against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

1.2 Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of targeting specific pathways involved in disease processes. For example, it may act as an inhibitor for certain kinases or proteases that are critical in cancer progression. The structural features of this compound allow for interactions with active sites of these enzymes, which can be explored through structure-activity relationship (SAR) studies .

Organic Synthesis Applications

2.1 Asymmetric Synthesis

This compound can serve as a chiral building block in asymmetric synthesis. Its unique functional groups enable it to participate in various reactions such as Mannich reactions and acylation processes, providing access to enantiomerically enriched products. This is particularly valuable in synthesizing pharmaceuticals where stereochemistry is crucial .

2.2 Organocatalysis

The compound has been investigated for its role in organocatalytic reactions, where it can facilitate the formation of carbon-carbon bonds under mild conditions. Its ability to stabilize reaction intermediates makes it a useful catalyst in organic transformations, contributing to more sustainable synthetic methodologies .

Data Tables

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Enzyme Inhibition | Inhibition of specific kinases | |

| Organocatalysis | Facilitation of C-C bond formation |

Case Studies

Case Study 1: Anticancer Research

In a study published by the American Chemical Society, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity, suggesting that further optimization could lead to potent anticancer agents .

Case Study 2: Asymmetric Synthesis Application

A recent thesis documented the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. The study demonstrated how this compound could enhance enantioselectivity in the formation of complex molecules, highlighting its utility in producing pharmaceuticals with high stereochemical fidelity .

Wirkmechanismus

The mechanism by which (S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate: can be compared with other similar compounds, such as:

(R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activity.

tert-Butyl 3-(pyridine-2-carbonylamino)pyrrolidine-1-carboxylate: A similar compound with a pyrrolidine ring instead of a piperidine ring, potentially leading to different chemical properties and biological activities.

Uniqueness: The presence of the tert-butyl group and the specific substitution pattern on the piperidine ring contribute to the uniqueness of this compound, making it distinct from other similar compounds.

Biologische Aktivität

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate, with CAS number 118143-76-3, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.37 g/mol. The compound features a piperidine ring substituted with a pyridine-2-carbonylamino group and a tert-butyl ester, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperidine and pyridine exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , suggesting that (S)-tert-butyl derivatives could possess comparable activity .

TRPC6 Inhibition

Research has identified this compound as a potential inhibitor of the TRPC6 ion channel. TRPC6 channels are implicated in various pathophysiological conditions, including cardiovascular diseases and kidney disorders. The inhibition of these channels could provide therapeutic benefits in treating such conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-tert-butyl derivatives is crucial for optimizing their biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability. The pyridine moiety is also essential for interaction with biological targets, as seen in various pharmacological studies.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Tert-butyl | Enhances lipophilicity | Improves absorption and bioavailability |

| Pyridine carbonyl group | Essential for receptor binding | Influences selectivity towards TRPC6 |

| Piperidine ring | Provides structural stability | Impacts overall pharmacokinetics |

Study on Antimicrobial Efficacy

In a comparative study, several piperidine derivatives were synthesized and tested for antimicrobial activity. Among them, this compound demonstrated promising results against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

TRPC6 Inhibition Research

A patent application highlighted the synthesis of (S)-tert-butyl derivatives as selective TRPC6 inhibitors. The study provided evidence that these compounds could modulate calcium influx in cells, which is critical for various cellular functions . This modulation could be harnessed to develop new treatments for diseases linked to TRPC6 dysregulation.

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(pyridine-2-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-6-7-12(11-19)18-14(20)13-8-4-5-9-17-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAXEMVCZVGTHL-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.